molecular formula C22H16FN3O5S B6491894 3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide CAS No. 886907-53-5

3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide

Cat. No.: B6491894
CAS No.: 886907-53-5
M. Wt: 453.4 g/mol
InChI Key: HFCLILUCOXINLL-UHFFFAOYSA-N
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Description

3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and sulfonamide groups in its structure suggests it may possess unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzenesulfonamido Group: This step often involves sulfonation reactions followed by fluorination.

    Attachment of the Benzamido Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The benzofuran core may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorobenzenesulfonamido)benzoic acid
  • 3-(4-fluorobenzenesulfonamido)benzamide
  • 1-benzofuran-2-carboxamide

Uniqueness

3-[4-(4-fluorobenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran core with both fluorobenzenesulfonamido and benzamido groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[4-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O5S/c23-14-7-11-16(12-8-14)32(29,30)26-15-9-5-13(6-10-15)22(28)25-19-17-3-1-2-4-18(17)31-20(19)21(24)27/h1-12,26H,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLILUCOXINLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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